REACTION_CXSMILES
|
[Na].[C:2]([CH:4]([C:9]#[N:10])[C:5]([O:7][CH3:8])=[O:6])#[N:3].[ClH:11]>[Pd].CO>[ClH:11].[ClH:11].[NH2:3][CH2:2][CH:4]([CH2:9][NH2:10])[C:5]([O:7][CH3:8])=[O:6] |f:5.6.7,^1:0|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(#N)C(C(=O)OC)C#N
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was hydrogenated at 5 bar and rt
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was treated with methanol (50 mL)
|
Type
|
CUSTOM
|
Details
|
the precipitated sodium chloride was removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated to a low volume in vacuo
|
Type
|
ADDITION
|
Details
|
EtOAc was added
|
Type
|
CUSTOM
|
Details
|
to precipitate the bis-hydrochloride 12 as an off-white solid (1.20 g)
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
Cl.Cl.NCC(C(=O)OC)CN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |